

Technical Guide: Spectral Analysis of 3-Hydroxy-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxy-4-methylphenylboronic acid

Cat. No.: B1307599

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and analytical methodologies for the characterization of **3-Hydroxy-4-methylphenylboronic acid**. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted data, general experimental protocols for analogous compounds, and a recommended analytical workflow.

Compound Information

Structure:

Chemical Formula: C₇H₉BO₃

Molecular Weight: 151.96 g/mol

CAS Number: 216019-35-1[1]

Spectral Data Summary

While experimental spectra for **3-Hydroxy-4-methylphenylboronic acid** are not readily available in public databases, predicted mass spectrometry data provides valuable information for its identification.

Table 1: Predicted Mass Spectrometry Data

Adduct Ion	Predicted m/z
[M+H] ⁺	153.07175
[M+Na] ⁺	175.05369
[M-H] ⁻	151.05719
[M+NH ₄] ⁺	170.09829
[M+K] ⁺	191.02763
[M+H-H ₂ O] ⁺	135.06173
[M] ⁺	152.06392
[M] ⁻	152.06502

Data sourced from PubChem.[\[2\]](#)

Experimental Protocols

The following are general protocols for obtaining NMR, IR, and MS spectra of phenylboronic acid derivatives. These can be adapted for the specific analysis of **3-Hydroxy-4-methylphenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of boronic acids. However, boronic acids have a propensity to form cyclic anhydrides (boroxines), which can lead to complex and sometimes poorly resolved spectra. Careful sample preparation is crucial.

¹H NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Hydroxy-4-methylphenylboronic acid** in 0.6-0.7 mL of a deuterated solvent. Common solvents for boronic acids include DMSO-d₆, Methanol-d₄, or CDCl₃. To minimize boroxine formation, the sample can be heated or placed under a vacuum to remove water. Alternatively, adding a small amount of D₂O can sometimes sharpen the B(OH)₂ proton signal.

- Instrument Parameters (300 MHz Spectrometer):
 - Pulse Program: Standard single-pulse sequence (e.g., zg30).
 - Number of Scans: 16 to 64, depending on sample concentration.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time: 3-4 seconds.
 - Spectral Width: 0-12 ppm.
- Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. The spectrum should be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy Protocol:

- Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.
- Instrument Parameters (75 MHz Spectrometer):
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
 - Relaxation Delay (d1): 2 seconds.
 - Acquisition Time: 1-2 seconds.
 - Spectral Width: 0-200 ppm.
- Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. The carbon atom attached to the boron atom may not always be observed due to quadrupolar relaxation.

Infrared (IR) Spectroscopy

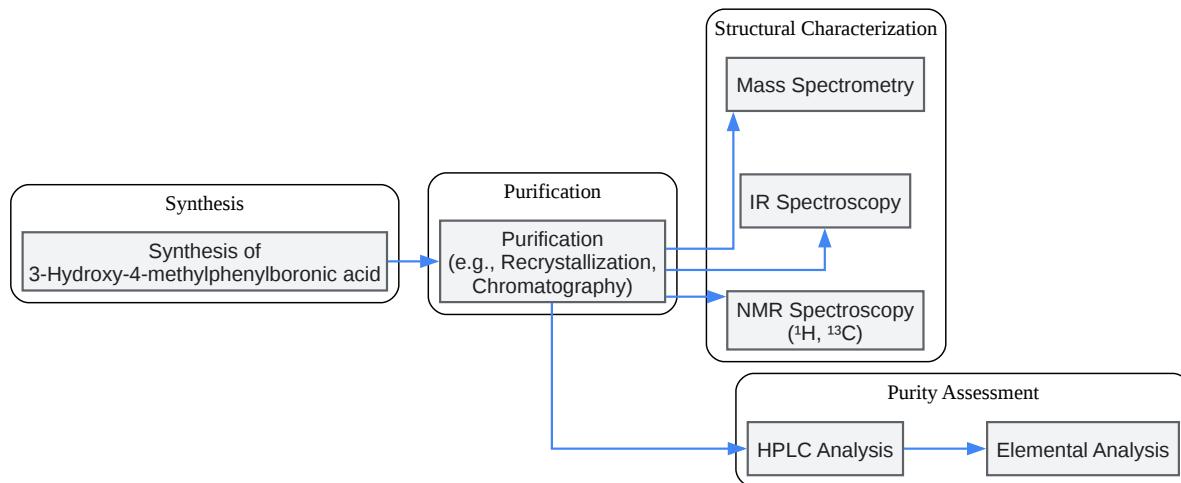
IR spectroscopy is useful for identifying functional groups present in the molecule.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

- Sample Preparation: Place a small amount of the solid **3-Hydroxy-4-methylphenylboronic acid** directly onto the ATR crystal.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- Data Analysis: The resulting spectrum will show absorption bands corresponding to various vibrational modes. Key expected absorptions for **3-Hydroxy-4-methylphenylboronic acid** include:
 - O-H stretch (boronic acid): Broad band around 3200-3600 cm^{-1} .
 - O-H stretch (phenol): Broad band around 3200-3600 cm^{-1} .
 - C-H stretch (aromatic): ~3000-3100 cm^{-1} .
 - C-H stretch (methyl): ~2850-2960 cm^{-1} .
 - B-O stretch: Strong band around 1330-1380 cm^{-1} .
 - C=C stretch (aromatic): ~1450-1600 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

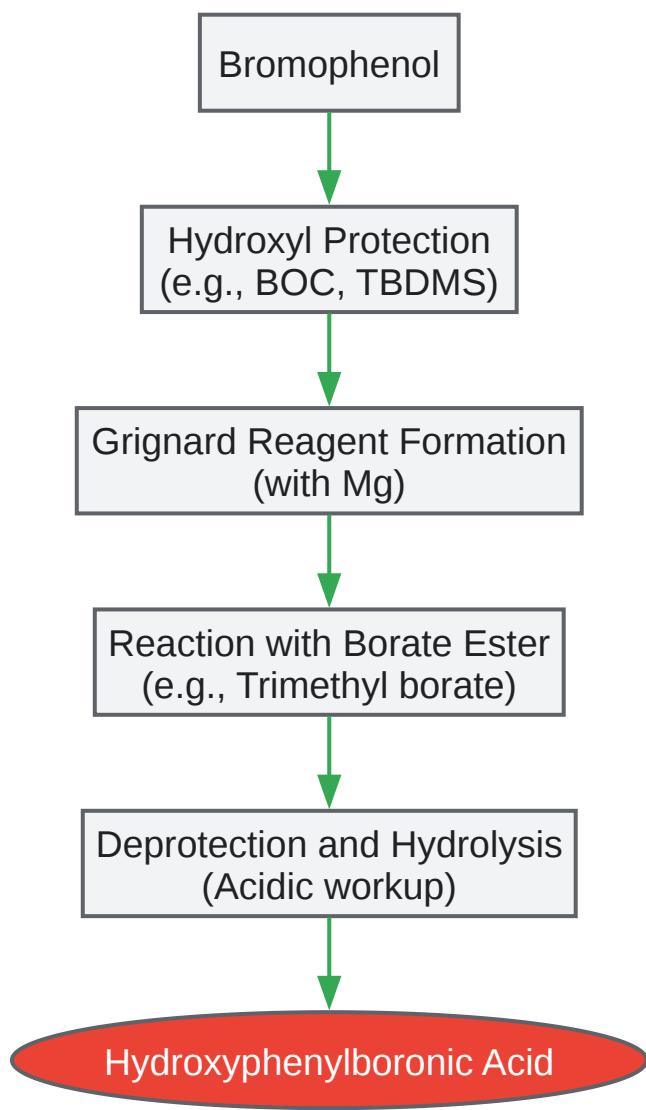

Electrospray Ionization (ESI)-MS Protocol:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to aid ionization.
- Instrument Parameters:
 - Ionization Mode: ESI positive or negative.
 - Mass Range: m/z 50-500.
 - Capillary Voltage: 3-4 kV.
 - Cone Voltage: 20-40 V (can be optimized).
 - Source Temperature: 100-150 °C.
 - Desolvation Temperature: 250-350 °C.
- Data Analysis: The resulting mass spectrum will show peaks corresponding to the mass-to-charge ratio of the ionized molecule and its adducts.

Visualizations

Analytical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of **3-Hydroxy-4-methylphenylboronic acid**.



[Click to download full resolution via product page](#)

Analytical workflow for **3-Hydroxy-4-methylphenylboronic acid**.

General Synthetic Pathway for Hydroxyphenylboronic Acids

This diagram outlines a general synthetic route to hydroxyphenylboronic acids starting from a protected bromophenol, as suggested by patent literature.

[Click to download full resolution via product page](#)

General synthesis of hydroxyphenylboronic acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxy-4-methylphenylboronic acid | 216019-35-1 | RIA01935 [biosynth.com]

- 2. PubChemLite - (3-hydroxy-4-methylphenyl)boronic acid (C7H9BO3) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 3-Hydroxy-4-methylphenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1307599#spectral-data-nmr-ir-ms-of-3-hydroxy-4-methylphenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com